5-Ethyl-1-methyl-1h-tetrazole

Vue d'ensemble

Description

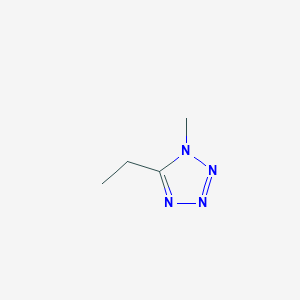

5-Ethyl-1-methyl-1H-1,2,3,4-tetrazole is a clear, brown liquid . It has a CAS Number of 90329-50-3 and a molecular weight of 112.13 . The IUPAC name is 5-ethyl-1-methyl-1H-tetraazole .

Synthesis Analysis

A new series of bis/mono ethyl-1-aryl-1H-tetrazole-5-carboxylate has been synthesized by treating respective tetrazole with ethyl chloroformate in THF and DIPEA as a catalyst . Another method involves the use of sodium azide and nitrile in the presence of CuCl2·2H2O .

Molecular Structure Analysis

The parent heterocycle CH2N4 can exist as three tautomers, 1H-tetrazole, 2H-tetrazole, and 5H-tetrazole . The first two possess six π electrons and thus are aromatic, while the 5H tautomer is nonaromatic .

Chemical Reactions Analysis

Tetrazoles can be synthesized using various approaches such as the use of triethyl orthoformate and sodium azide, alcohols and aldehydes, and isocyanides . They can also be prepared from nitriles using sodium azide and triethylammonium chloride in nitrobenzene in a microwave reactor .

Physical And Chemical Properties Analysis

5-Ethyl-1-methyl-1H-1,2,3,4-tetrazole is stored at 0-8°C . It is a clear, brown liquid .

Applications De Recherche Scientifique

Pharmaceutical Synthesis

Tetrazoles are used as bioisosteric replacements for carboxylic acids in medicinal chemistry, contributing to the synthesis of various clinical drugs .

Antifungal Agents

Derivatives of tetrazoles have been used in the preparation of novel antifungal agents, showing potent activities against fungi like Aspergillus spp., Cryptococcus neoformans, and Candida spp. .

Antibacterial Properties

Some tetrazole derivatives have been evaluated for their antibacterial properties, offering potential use in combating bacterial infections .

Metal-Organic Frameworks

Tetrazoles can be employed as starting reagents for the synthesis of metal-organic frameworks, which have applications in gas storage, separation, and catalysis .

Antituberculosis Compounds

Tetrazole derivatives are involved in the preparation of novel compounds against mycobacterium tuberculosis, contributing to antituberculosis research .

Organic Synthesis

They serve as intermediates in organic synthesis processes, aiding in the creation of various organic compounds .

Mécanisme D'action

Target of Action

5-Ethyl-1-methyl-1h-tetrazole, like other tetrazoles, is often used as a metabolism-resistant isosteric replacement for carboxylic acids in structure-activity relationship (SAR)-driven medicinal chemistry . The primary targets of tetrazoles are typically enzymes or receptors where carboxylic acids play a key role. For example, one tetrazole derivative, Ethyl 1H-tetrazole-5-acetate, has been reported to affect the activity of the recombinant human glutaminyl cyclase (QC) .

Mode of Action

The mode of action of 5-Ethyl-1-methyl-1h-tetrazole is likely to involve its interaction with its target enzyme or receptor, leading to changes in the target’s function. The tetrazole ring is considered a biomimic of the carboxylic acid functional group , allowing it to interact with targets in a similar manner to carboxylic acids. This can result in the activation or inhibition of the target, depending on the specific context.

Biochemical Pathways

The exact biochemical pathways affected by 5-Ethyl-1-methyl-1h-tetrazole would depend on its specific targets. Given that tetrazoles are often used as replacements for carboxylic acids, they may be involved in a variety of pathways where carboxylic acids play a key role. For instance, benzoic acid substrates often undergo covalent bond formation with transferase enzymes to form activated species, which then undergo conjugation transformations by a variety of pathways .

Pharmacokinetics

The pharmacokinetics of 5-Ethyl-1-methyl-1h-tetrazole, including its absorption, distribution, metabolism, and excretion (ADME) properties, would be crucial in determining its bioavailability. Tetrazoles are known to be stable over a wide pH range and resistant to various oxidizing and reducing agents . This suggests that 5-Ethyl-1-methyl-1h-tetrazole could have good stability and resistance to metabolic degradation, potentially leading to good bioavailability.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 5-Ethyl-1-methyl-1h-tetrazole. For instance, pH can affect the ionization state of the tetrazole ring, potentially influencing its interaction with targets . Additionally, the presence of other compounds could impact its stability or its ability to reach its targets. Understanding these factors is crucial for optimizing the use of this compound in a therapeutic context.

Safety and Hazards

5-Ethyl-1-methyl-1H-1,2,3,4-tetrazole should be handled with care. Avoid breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation .

Orientations Futures

Tetrazoles and their derivatives play a very important role in medicinal and pharmaceutical applications . They have a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, anti-nociceptive, antimycobacterial, antidiabetic, anticonvulsant, cyclooxygenase inhibitory, anti-inflammatory, and antihypertensive activities . Future research could focus on exploring these properties further and developing new applications for tetrazoles.

Propriétés

IUPAC Name |

5-ethyl-1-methyltetrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N4/c1-3-4-5-6-7-8(4)2/h3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYXQDGGJZMWJOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=NN1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80300651 | |

| Record name | 5-ethyl-1-methyl-1h-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80300651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Ethyl-1-methyl-1h-tetrazole | |

CAS RN |

90329-50-3 | |

| Record name | 90329-50-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=138021 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-ethyl-1-methyl-1h-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80300651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.